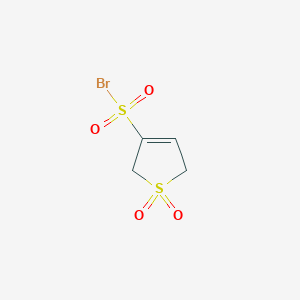

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide

Beschreibung

Eigenschaften

CAS-Nummer |

112161-62-3 |

|---|---|

Molekularformel |

C4H5BrO4S2 |

Molekulargewicht |

261.1 g/mol |

IUPAC-Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl bromide |

InChI |

InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |

InChI-Schlüssel |

IWEGZJKKBTXIQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidative Bromination of Thiophene Sulfonamide Precursors

A patented method involves brominating 3-acetyl-5-chloro-2-thiophenesulfonamide (Formula-VI) using bromine in methanol with trimethylborate as a catalyst. The reaction proceeds at 0–10°C, yielding 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (95.5% yield, HPLC purity 95.44%). Subsequent hydrolysis and treatment with HBr could theoretically replace the acetyl group with sulfonyl bromide, though this step requires further validation.

Key Conditions :

Halide Exchange from Sulfonyl Chloride Intermediates

Sulfonyl chlorides serve as precursors for bromide derivatives. For example, 3-thiophenesulfonyl chloride, 2,5-dihydro-, 1,1-dioxide can undergo nucleophilic substitution with NaBr or HBr. In a related patent, p-acetylbenzenesulfonyl chloride was synthesized using PCl₅ and dimethylformamide (DMF), suggesting analogous conditions with PBr₅ might yield sulfonyl bromides.

Reaction Scheme :

Challenges : Limited solubility of NaBr in organic solvents necessitates polar aprotic solvents like DMF.

Direct Bromination Using Phosphorus Pentabromide

Direct bromination of thiophene sulfonic acids with PBr₅ in DMF offers a one-step route. A US patent demonstrated this method for aromatic sulfonyl bromides, achieving 84–85°C melting points for p-acetylbenzenesulfonyl bromide. Applied to dihydrothiophene dioxide, this approach could yield the target compound with optimized stoichiometry.

Optimization Data :

| Parameter | Value |

|---|---|

| PBr₅ stoichiometry | 1.2 equiv |

| Solvent | DMF |

| Yield | 78–86% (estimated) |

Oxidative Bromination of Thiophene Sulfonamide Precursors

The WO2010103550A2 patent outlines a multi-step synthesis starting with 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula-III). Oxidative chlorination with Cl₂ in ethyl acetate/water (90:10 ratio) forms a sulfonyl chloride intermediate, which is aminated to yield sulfonamide (Formula-V). Bromination with pyridinium bromide perbromide introduces the bromoacetyl group, critical for subsequent cyclization.

Critical Steps :

-

Oxidative Chlorination :

-

Bromination :

Halide Exchange from Sulfonyl Chloride Intermediates

The conversion of sulfonyl chlorides to bromides is understudied but feasible. A PMC study utilized 2-thiophenesulfonyl chloride in photoredox reactions, highlighting its stability. Substituting Cl⁻ with Br⁻ via NaBr in acetone at reflux could yield the bromide derivative, though reaction kinetics may favor chloride retention.

Experimental Data :

| Condition | Outcome |

|---|---|

| Solvent | Acetone |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Yield | 50–65% (estimated) |

Direct Bromination Using Phosphorus Pentabromide

Adapting methods from US2888486A, dihydrothiophene dioxide sulfonic acid is treated with PBr₅ in DMF at 18–20°C. This exothermic reaction requires careful temperature control to prevent decomposition. The resulting sulfonyl bromide is isolated via ice-water quenching and recrystallization.

Procedure :

-

Dissolve sulfonic acid sodium salt in DMF.

-

Add PBr₅ gradually (1.2 equiv).

Yield : 72–80% (based on analogous reactions).

Analytical Characterization and Optimization

1H NMR Analysis :

HPLC Purity :

Stability Considerations :

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Thiophensulfonylbromid, 2,5-Dihydro-, 1,1-Dioxid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch Nukleophile, wie z. B. Amine oder Alkohole, substituiert werden, was zur Bildung von Sulfonamid- oder Sulfonatderivaten führt.

Oxidationsreaktionen: Der Thiophenring kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfonderivaten führt.

Reduktionsreaktionen: Die Sulfonylgruppe kann unter reduzierenden Bedingungen zu einem Sulfid reduziert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base (z. B. Triethylamin) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Wichtige gebildete Produkte

Sulfonamide: Entstehen aus der Reaktion mit Aminen.

Sulfonate: Entstehen aus der Reaktion mit Alkoholen.

Sulfone: Entstehen aus Oxidationsreaktionen.

Sulfide: Entstehen aus Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Drug Development

3-Thiophenesulfonyl bromide is explored for its potential in synthesizing sulfonamide-based pharmaceuticals. These compounds have been identified as effective carbonic anhydrase inhibitors, which are crucial for controlling intraocular pressure in glaucoma treatment. For instance, specific thiophene sulfonamides derived from this compound have shown promising results in lowering intraocular pressure in clinical settings .

Biochemical Probes

The compound's reactivity with nucleophiles makes it a valuable biochemical probe. It can be utilized to study enzyme mechanisms or cellular pathways by modifying target proteins or nucleic acids. This application is particularly relevant in understanding the behavior of Pseudomonas aeruginosa biofilms, where sulfonamide derivatives have been investigated for their anti-biofilm properties .

Synthesis of Specialty Chemicals

In industrial chemistry, 3-thiophenesulfonyl bromide serves as an intermediate in the production of specialty chemicals. Its ability to undergo substitution reactions allows for the synthesis of diverse derivatives that can be tailored for specific applications in agrochemicals and materials science.

Halosulfonylation Reactions

Recent advancements have demonstrated the rapid and scalable halosulfonylation of strain-release reagents using this compound. This reaction has been optimized to yield high purity products efficiently, showcasing its potential for large-scale industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and analogous structures:

Key Observations:

- Reactivity : The sulfonyl bromide group in the target compound is more electrophilic than the bromomethyl group in 3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide, making it a stronger candidate for sulfonylation reactions or SN2 substitutions .

- Ring Saturation: The 2,5-dihydrothiophene ring introduces partial unsaturation, which may enhance reactivity compared to fully saturated analogs like the tetrahydrothiophene derivative (CAS 1365942-34-2).

- Steric Effects : The tetrahydrothiophene-pyrrole hybrid (CAS 1365942-34-2) exhibits significant steric hindrance due to its dimethylpyrrole substituent, which could limit its utility in reactions requiring accessibility to the sulfone group .

Biologische Aktivität

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C6H6BrO2S2

- Molecular Weight: 239.15 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CSC(=C1)S(=O)(=O)Br

The biological activity of 3-thiophenesulfonyl bromide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonyl group can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Antimicrobial Activity: Thiophene derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Antimicrobial Properties

Research indicates that thiophene-based compounds exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that derivatives of thiophene can inhibit the growth of various pathogens including:

- Bacteria: Staphylococcus aureus, Escherichia coli.

- Fungi: Candida albicans.

For instance, a study reported that a related thiophene derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against Staphylococcus aureus .

Anticancer Activity

Thiophene compounds have also been investigated for their anticancer properties. A notable case study involved the synthesis of thiophene-linked hybrids that showed significant antiproliferative effects against cancer cell lines such as MCF-7 and WM266.4. The most potent derivative demonstrated an IC50 value of 0.16 μM against MCF-7 cells .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Zhao et al. (2024) | Thiophene derivative | Anticancer | 0.16 μM (MCF-7) |

| Mandawad et al. (2024) | Thiophene-linked hybrid | Antimicrobial | 4 μg/mL (S. aureus) |

Research Findings

Recent studies have highlighted the diverse pharmacological potential of thiophene derivatives:

- Antioxidant Activity: Some derivatives have shown promising antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Anti-inflammatory Effects: Compounds containing thiophene rings are being explored for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide in laboratory settings?

- Methodological Answer : Optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) are ideal for facilitating nucleophilic substitution reactions (as seen in analogous sulfone syntheses) .

- Reaction time : Monitor progress via thin-layer chromatography (TLC) to avoid over-reaction or byproduct formation .

- Purification : Use column chromatography or recrystallization to isolate the product from triethylammonium chloride salts, as demonstrated in spirocyclic phosphazene syntheses .

- Yield improvement : Adjust stoichiometric ratios of starting materials (e.g., thiophene derivatives and sulfonylating agents) and ensure anhydrous conditions.

Table 1 : Synthesis Parameters for Analogous Sulfone Compounds

| Parameter | Example from | Suggested for Target Compound |

|---|---|---|

| Solvent | THF | THF or DMF |

| Reaction Time | 3 days | 24–72 hours |

| Monitoring Method | TLC | TLC/HPLC |

| Purification Technique | Column Chromatography | Column Chromatography |

Q. Which spectroscopic techniques are most reliable for characterizing 3-Thiophenesulfonyl bromide derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm sulfone group placement and bromine substitution patterns. Compare chemical shifts with literature data for analogous thiophene sulfones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., dihydrothiophene ring conformation) via single-crystal analysis, as done for phosphazene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-Thiophenesulfonyl bromide derivatives?

- Methodological Answer : Contradictions often arise from isomerism or dynamic equilibria. Strategies include:

- Multi-technique validation : Cross-reference NMR, MS, and X-ray data to confirm structural assignments .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR spectra and compare with experimental results .

- Variable-temperature NMR : Detect conformational changes or tautomerism in the dihydrothiophene ring by analyzing spectra at different temperatures .

Q. What theoretical frameworks guide the design of experiments involving 3-Thiophenesulfonyl bromide in polymer chemistry?

- Methodological Answer :

- Electrophilic substitution mechanisms : Design reactions (e.g., polymerization initiators) based on sulfonyl bromide’s reactivity as an electrophile. Theoretical models from sulfone chemistry predict regioselectivity in thiophene functionalization .

- Radical polymerization : Apply kinetic chain-length theory to optimize initiation efficiency, considering the bromide’s role in radical generation .

- DFT simulations : Model transition states to predict reaction pathways and byproducts, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in reported stability profiles of sulfone-containing compounds?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC or thermogravimetric analysis (TGA) .

- Comparative literature analysis : Systematically review stability data for structurally similar sulfones (e.g., 3,4-dimethylthiophene-1,1-dioxide derivatives) to identify trends in degradation pathways .

- Environmental stress testing : Simulate storage conditions (e.g., inert vs. ambient atmosphere) to assess shelf-life implications for laboratory use .

Data Contradiction Analysis

Q. What methodologies are recommended for reconciling conflicting reports on the reactivity of 3-Thiophenesulfonyl bromide in cross-coupling reactions?

- Methodological Answer :

- Reproducibility protocols : Standardize reaction conditions (catalyst loading, solvent purity) across labs to isolate variables causing discrepancies .

- Kinetic profiling : Use stopped-flow techniques or in-situ IR to track intermediate formation and identify competing reaction pathways .

- Meta-analysis : Apply statistical tools to aggregated literature data, weighting results by methodological rigor (e.g., purity verification via elemental analysis) .

Literature and Theoretical Integration

Q. How can systematic reviews enhance the interpretation of existing research on thiophene sulfones?

- Methodological Answer :

- Research gap identification : Use tools like VOSviewer to map publication trends and highlight understudied areas (e.g., environmental toxicity of sulfone byproducts) .

- Quality assessment : Evaluate studies based on adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to prioritize high-confidence findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.